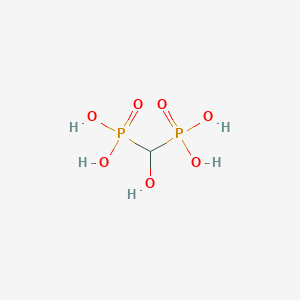

Oxidronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxidronic acid, also known as ibandronic acid, is a bisphosphonate drug that is used for the treatment of osteoporosis and bone metastasis. It works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. Oxidronic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of bone biology and cancer research.

Aplicaciones Científicas De Investigación

Electrochemical Applications in Wastewater Treatment

Oxidronic acid's utility is evident in its role in electrochemical oxidation processes, particularly in wastewater treatment. For instance, the electrochemical oxidation of compounds like 3-methylpyridine and chloranilic acid at electrodes like boron-doped diamond (BDD) has been a subject of study. These processes have shown potential in applications ranging from electroorganic synthesis to complete mineralization of pollutants in wastewater. The use of oxidronic acid in these contexts can lead to the formation of by-products like nicotinic acid or the complete combustion of pollutants to CO2, highlighting its efficiency in environmental applications (Iniesta et al., 2001); (Martínez-Huitle et al., 2004).

Organic Pollutants Abatement

Studies have also focused on the anodic abatement of organic pollutants in water, like oxalic acid, using micro reactors equipped with BDD anodes. This demonstrates the capability of oxidronic acid in treating waters contaminated by organic pollutants without the need for added supporting electrolytes, offering a viable method for environmental cleanup (Scialdone et al., 2010).

Chemical Synthesis

In chemical synthesis, oxidronic acid has been utilized as a catalyst. For example, the conversion of epoxides to thiiranes using ammonium thiocyanate catalyzed with etidronic acid illustrates its utility in organic reactions. This shows the versatility of oxidronic acid in facilitating various chemical transformations, which can be significant in pharmaceutical and chemical manufacturing industries (Wu et al., 2010).

Boronic Acid Research

Additionally, oxidronic acid is relevant in the field of boronic acid research. Boronic acids, which interact with various compounds to form complex structures, have applications in fluorescent chemosensors, biological labeling, and drug development. The chemistry of boronic acids, including their interactions and applications, is a crucial area of study where oxidronic acid plays a significant role (Huang et al., 2012).

Propiedades

Número CAS |

15468-10-7 |

|---|---|

Nombre del producto |

Oxidronic acid |

Fórmula molecular |

CH6O7P2 |

Peso molecular |

192 g/mol |

Nombre IUPAC |

[hydroxy(phosphono)methyl]phosphonic acid |

InChI |

InChI=1S/CH6O7P2/c2-1(9(3,4)5)10(6,7)8/h1-2H,(H2,3,4,5)(H2,6,7,8) |

Clave InChI |

HJZKOAYDRQLPME-UHFFFAOYSA-N |

SMILES |

C(O)(P(=O)(O)O)P(=O)(O)O |

SMILES canónico |

C(O)(P(=O)(O)O)P(=O)(O)O |

Otros números CAS |

15468-10-7 |

Números CAS relacionados |

14255-61-9 (di-hydrochloride salt) |

Sinónimos |

1,1-hydroxymethyldiphosphonate disodium (hydroxymethylene)diphosphonate disodium methane hydroxy-diphosphonate disodium methane-1-hydroxy-1,1-diphosphonate hydroxymethanediphosphonic acid hydroxymethanediphosphonic acid, 14C-labeled hydroxymethanediphosphonic acid, disodium salt hydroxymethanediphosphonic acid, monosodium salt hydroxymethanediphosphonic acid, tetrasodium salt hydroxymethanediphosphonic acid, trisodium salt hydroxymethylene bisphosphonate methylhydroxydiphosphonate MHDP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)